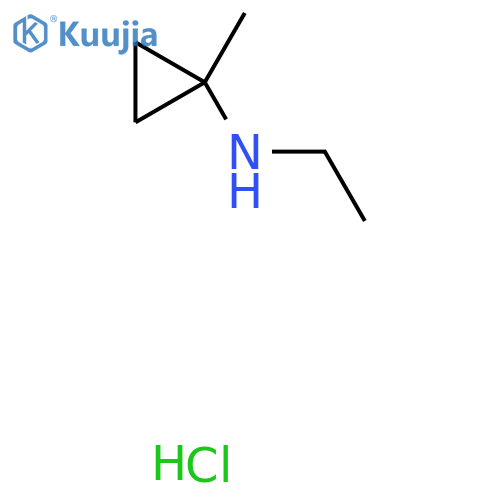Cas no 1965309-99-2 (Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride)
エチル-(1-メチル-シクロプロピル)-アミン塩酸塩は、環状アミン構造を有する有機化合物です。分子内にシクロプロパン環とアミン基を併せ持つことが特徴で、医薬品中間体や有機合成のビルディングブロックとしての応用が期待されます。塩酸塩形態であるため、高い安定性と取り扱い易さを備えています。特に、立体障害を生じる1-メチル基の導入により、選択的反応性や特異的な分子認識能が付与される可能性があります。この化合物は、創薬化学分野における構造多様化や新規生理活性物質の探索において有用な試薬となり得ます。

1965309-99-2 structure
商品名:Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride
CAS番号:1965309-99-2
MF:C6H14ClN
メガワット:135.635060787201
MDL:MFCD28098106
CID:4778714
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride
- NE64089
- SB35025
-
- MDL: MFCD28098106
- インチ: 1S/C6H13N.ClH/c1-3-7-6(2)4-5-6;/h7H,3-5H2,1-2H3;1H
- InChIKey: WDLSTARNLMRSPN-UHFFFAOYSA-N
- ほほえんだ: Cl.N(CC)C1(C)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 64.599
- トポロジー分子極性表面積: 12
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E939368-10mg |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride |
1965309-99-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D967816-1g |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride |
1965309-99-2 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | D967816-100mg |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride |
1965309-99-2 | 95% | 100mg |
$285 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1482S-5g |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride |
1965309-99-2 | 98% | 5g |
20353.02CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1482S-5g |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride |
1965309-99-2 | 98% | 5g |
¥34958.27 | 2025-01-21 | |
| abcr | AB536638-250mg |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride; . |
1965309-99-2 | 250mg |
€700.90 | 2025-02-17 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1482S-500mg |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride |
1965309-99-2 | 98% | 500mg |
¥5228.88 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1482S-1g |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride |
1965309-99-2 | 98% | 1g |
¥8726.45 | 2025-01-21 | |
| eNovation Chemicals LLC | D967816-1g |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride |
1965309-99-2 | 95% | 1g |
$1115 | 2025-02-19 | |
| eNovation Chemicals LLC | D967816-5g |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride |
1965309-99-2 | 95% | 5g |
$4475 | 2025-02-19 |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
1965309-99-2 (Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride) 関連製品
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1965309-99-2)Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride

清らかである:99%
はかる:1g
価格 ($):634.0